REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([OH:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:12](C(CC)(CC)C([O-])([O-])[O-])[CH3:13].[CH3:23][C:24]1C=CC(S(O)(=O)=O)=CC=1>>[CH3:12][C:13]1[O:11][C:3]2[C:4]([C:5]([O:7][CH2:23][CH3:24])=[O:6])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)O)C=CC1)O
|
Name
|
triethylorthoacetate
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C([O-])([O-])[O-])(CC)CC
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Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
The reaction was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
the crude product was purified by flash column chromatography on silica gel with hexanes and EtOAc (30%)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(N1)C=CC=C2C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |